![molecular formula C24H22N2O3 B2841168 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide CAS No. 922082-08-4](/img/structure/B2841168.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of an ethyl group, a ketone, and a tolylacetamide moiety further enhances its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available dibenzo[b,f][1,4]oxazepine derivatives.
Step 1 Alkylation: The dibenzo[b,f][1,4]oxazepine core is alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 10-position.
Step 2 Oxidation: The resulting intermediate is then oxidized to form the ketone at the 11-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Step 3 Amidation: The final step involves the reaction of the oxidized intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group or the ketone moiety.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for treating various diseases, including neurological disorders and cancers.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential application as a pesticide or herbicide due to its unique chemical properties.
作用机制
The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide exerts its effects would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: The parent compound, lacking the ethyl and acetamide groups.
Carbamazepine: A well-known anticonvulsant with a similar dibenzo[b,f][1,4]oxazepine core.
Oxcarbazepine: A derivative of carbamazepine with an additional ketone group.
Uniqueness
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group, ketone, and m-tolylacetamide moiety differentiates it from other similar compounds, potentially offering unique reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with related compounds
属性
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-26-20-9-4-5-10-22(20)29-21-12-11-18(15-19(21)24(26)28)25-23(27)14-17-8-6-7-16(2)13-17/h4-13,15H,3,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHABCUOFSHDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)

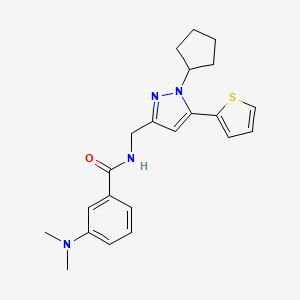
![2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2841091.png)
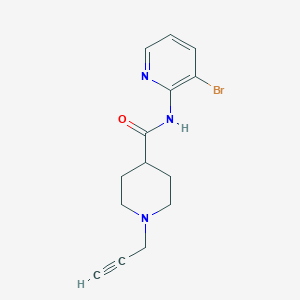

![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)
![[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride](/img/structure/B2841099.png)
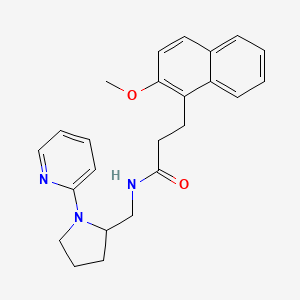

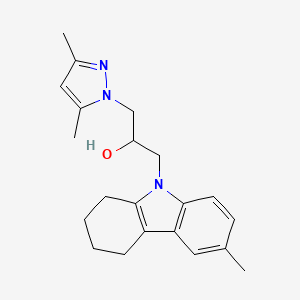
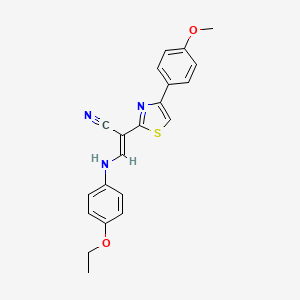
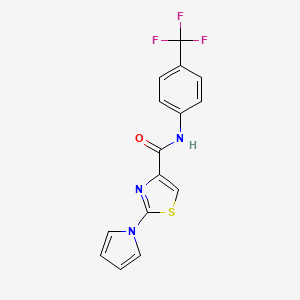
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)
